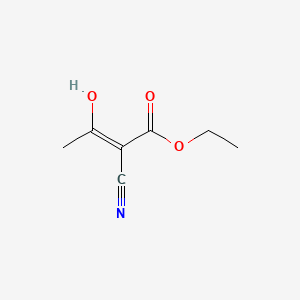

Ethyl 2-cyano-3-hydroxybut-2-enoate

Description

Significance as a Versatile Synthetic Intermediate

The prominence of ethyl 2-cyano-3-hydroxybut-2-enoate in organic synthesis stems from its character as a versatile building block. The strategic placement of its functional groups allows for a diverse range of chemical transformations, providing synthetic chemists with a powerful tool for the construction of intricate molecular architectures, particularly heterocyclic compounds.

The presence of the nitrile and ester groups, both electron-withdrawing, activates the vinylic system, making it susceptible to attack by various nucleophiles. Furthermore, the hydroxyl group can be readily transformed or can participate in intramolecular reactions, further expanding its synthetic utility. This inherent reactivity has been harnessed in the synthesis of numerous biologically and industrially important molecules.

A prime example of its application is in the synthesis of substituted pyridones, a class of compounds with diverse pharmacological activities. The reaction of this compound with various amines and other reagents can be tailored to produce a wide range of pyridone derivatives. For instance, it serves as a key precursor in the preparation of certain impurities of Teriflunomide, a drug used to treat multiple sclerosis, highlighting its relevance in pharmaceutical development and quality control.

The reactivity of this compound is not limited to the synthesis of six-membered heterocycles. It is also employed in the construction of other ring systems and as a precursor to other valuable synthetic intermediates. For example, it can be used in the preparation of ethyl (R)-4-cyano-3-hydroxybutyrate, a chiral building block for various pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h9H,3H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGIXZHJMNCSDQ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87853-82-5 | |

| Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087853825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Hydroxybut 2 Enoate

Traditional Synthetic Approaches

The cornerstone of traditional methods for synthesizing Ethyl 2-cyano-3-hydroxybut-2-enoate is the base-catalyzed acylation of ethyl cyanoacetate (B8463686). This approach, a variant of the Claisen condensation, leverages the acidity of the α-protons in ethyl cyanoacetate, which are flanked by both a nitrile and an ester group, making them susceptible to deprotonation.

Knoevenagel Condensation Strategies

While classically defined as a condensation between an active methylene (B1212753) compound and a carbonyl (aldehyde or ketone), the principles of the Knoevenagel reaction—base-catalyzed deprotonation of an active methylene group followed by nucleophilic attack—are mirrored in the synthesis of the title compound from acetylating agents. The product, this compound, is the stable enol tautomer of the initially formed β-keto ester, ethyl 2-cyanoacetoacetate. researchgate.net

The synthesis is achieved through the C-acylation of ethyl cyanoacetate. In this reaction, a base is used to remove a proton from the α-carbon of ethyl cyanoacetate, creating a highly stabilized enolate anion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The subsequent loss of a leaving group (acetate or chloride, respectively) yields the β-keto ester, ethyl 2-cyanoacetoacetate. This product readily tautomerizes to its more stable enol form, this compound. The reaction requires a stoichiometric amount of base because the final product is more acidic than the starting ester, and its deprotonation drives the reaction equilibrium toward the product. wikipedia.orglibretexts.org

The choice of base is critical and significantly influences the reaction's efficiency and yield.

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride is highly effective for this transformation. organic-chemistry.org It irreversibly deprotonates the ethyl cyanoacetate, generating the required enolate and driving the reaction forward. wikipedia.org Its use often requires an inert, anhydrous solvent like THF. amazonaws.com The primary drawback is its pyrophoric nature, requiring careful handling. amazonaws.com

Potassium Carbonate (K₂CO₃): This is a weaker, heterogeneous base that is considered inexpensive, safer, and more environmentally friendly. alfa-chemistry.com It is effective in promoting acylations and alkylations of active methylene compounds. alfa-chemistry.comiau.irnih.gov While milder, it can still serve as a highly efficient catalyst or reagent for the acylation process, often requiring phase-transfer catalysts in certain systems to enhance reactivity. pnu.ac.ir

Organic Amines (e.g., Triethylamine): Tertiary amines like triethylamine (B128534) (Et₃N) can also be used to catalyze the reaction. nih.gov They function as a base to deprotonate the active methylene compound. While generally less potent than alkali metal hydrides or carbonates, they are soluble in organic solvents, facilitating a homogeneous reaction medium. Their basicity is often sufficient to promote the reaction, although they may require longer reaction times or elevated temperatures.

The selection of a specific base depends on the desired reaction scale, safety considerations, and required reaction kinetics.

| Base | Type | Typical Characteristics | Considerations |

|---|---|---|---|

| Sodium Hydride (NaH) | Strong, Non-nucleophilic | High reactivity, drives reaction to completion. wikipedia.org | Pyrophoric, requires anhydrous conditions and inert solvents (e.g., THF). amazonaws.com |

| Potassium Carbonate (K₂CO₃) | Weak, Heterogeneous | Inexpensive, safe, and environmentally friendly. alfa-chemistry.com | Lower reactivity than NaH, may require longer reaction times or heating. alfa-chemistry.com |

| Triethylamine (Et₃N) | Organic Amine, Homogeneous | Soluble in organic solvents, acts as a base catalyst. nih.gov | Moderate basicity, may not be as effective as stronger inorganic bases. |

The solvent system plays a crucial role in mediating the reaction by solvating the reactants and influencing the reactivity of the base.

Tetrahydrofuran (THF): As a polar aprotic solvent, THF is commonly paired with strong bases like sodium hydride. amazonaws.com It effectively solvates the sodium cation without interfering with the nucleophilicity of the enolate.

Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be used for acylation reactions. researchgate.net Its high polarity can help to dissolve reactants and stabilize charged intermediates, potentially accelerating the reaction rate.

Xylene: A non-polar aromatic solvent, xylene can be used, particularly in reactions where the removal of a byproduct like water (if formed) via azeotropic distillation is desired to drive the reaction to completion.

The choice of solvent is often dictated by the chosen base and the reaction temperature required.

Condensation Reactions with Analogous Reagents for Related Compounds

To understand the reactivity of ethyl cyanoacetate, it is instructive to examine its performance in classic Knoevenagel condensations with various aldehydes. In these reactions, catalyzed by a base, ethyl cyanoacetate condenses with an aldehyde to yield an ethyl α-cyano-β-arylacrylate. These reactions showcase the versatility of the ethyl cyanoacetate carbanion as a nucleophile in forming new carbon-carbon double bonds. Research has shown that a variety of catalysts and conditions can be employed to achieve high yields of these related compounds.

| Aldehyde Reactant | Catalyst/System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Various Aromatic Aldehydes | DABCO / [HyEtPy]Cl (Ionic Liquid) | Water | 83-99% | chemprob.org |

| Isatins | SBA-Pr-SO₃H (Solid Acid) | Water | Excellent | eurjchem.com |

| Butyraldehyde | Piperidine (B6355638) / Pd-C (with H₂) | Acetic Acid | 94-96% (of reduced product) | orgsyn.org |

| Various Aromatic Aldehydes | DBU-based Ionic Liquid | Water | 92-99% | orgsyn.org |

Modern and Optimized Synthetic Protocols

Modern advancements in the synthesis of ethyl cyanoacetate derivatives focus on improving efficiency, safety, and environmental friendliness. These protocols often involve novel catalytic systems that operate under milder conditions. For instance, the use of hydroxy ionic liquids, such as N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), in combination with an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be highly effective for Knoevenagel condensations. chemprob.org This system, which can be used in an aqueous medium, offers excellent yields (83-99%) and allows for the recycling of the catalyst-solvent system, presenting a significant green chemistry advantage. chemprob.org The hydroxyl group on the ionic liquid is believed to play a key role by forming a hydrogen bond with the carbonyl group of the electrophile, thereby activating it for the condensation reaction. chemprob.org Such protocols minimize the use of volatile organic solvents and hazardous reagents, aligning with the principles of sustainable chemistry.

One-Pot Synthetic Procedures

The most direct and common method for the synthesis of this compound is the one-pot Knoevenagel condensation of ethyl acetoacetate (B1235776) with ethyl cyanoacetate. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a ketone (the keto form of ethyl acetoacetate), typically facilitated by a basic catalyst. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the ketone, followed by dehydration to yield the α,β-unsaturated product.

While specific detailed research findings for a one-pot synthesis of this exact molecule are not abundantly available in publicly accessible literature, the general procedure for Knoevenagel condensations provides a reliable framework. Typically, the reaction is carried out by mixing the two ester reactants in the presence of a basic catalyst in a suitable solvent.

Table 1: Illustrative One-Pot Synthesis Parameters for Knoevenagel Condensation

| Parameter | Typical Condition |

| Reactants | Ethyl acetoacetate, Ethyl cyanoacetate |

| Catalyst | Piperidine, DABCO, Basic Ionic Liquids |

| Solvent | Ethanol (B145695), Water, or Solvent-free |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Varies (minutes to hours) |

Note: This table is illustrative of general Knoevenagel condensation conditions and may require optimization for the specific synthesis of this compound.

Catalytic Approaches (e.g., Transition Metal Catalysis for related α,β-unsaturated nitriles)

The efficiency and selectivity of the Knoevenagel condensation for producing α,β-unsaturated nitriles, including this compound, can be significantly enhanced through the use of various catalysts.

Amine Catalysis: Weakly basic amines like piperidine and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently employed as catalysts. google.com These catalysts are effective in promoting the initial deprotonation of the active methylene compound, a key step in the reaction mechanism.

Ionic Liquids: Ionic liquids (ILs) have emerged as promising catalysts and reaction media for Knoevenagel condensations. google.com Their use can lead to higher yields, faster reaction times, and easier product separation and catalyst recycling. For instance, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) has been explored as a promoter for DABCO-catalyzed Knoevenagel condensations, demonstrating good to excellent yields for various aldehydes with ethyl cyanoacetate. google.com

Transition Metal Catalysis: While direct examples of transition metal catalysis for the synthesis of this compound are scarce in the literature, research on related α,β-unsaturated nitriles suggests potential applicability. Metal-organic frameworks (MOFs) containing metals like zinc and cadmium have been shown to be efficient heterogeneous catalysts for Knoevenagel condensations between various aldehydes and active methylene compounds, including ethyl acetoacetate and ethyl cyanoacetate. epa.gov These catalysts offer the advantages of high catalytic activity and reusability.

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability.

Alternative Solvents: A key aspect of green chemistry is the use of environmentally benign solvents. Water has been successfully employed as a solvent for Knoevenagel condensations, often in combination with catalysts like L-histidine and L-arginine. scielo.org.mx The use of ionic liquids as both solvent and catalyst also represents a greener alternative to volatile organic compounds. google.com

Solvent-Free Conditions: Conducting the reaction under solvent-free conditions is another significant green chemistry approach. This can be achieved by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to accelerate the reaction. scielo.org.mx

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Knoevenagel condensations from hours to minutes, thereby increasing energy efficiency. scielo.org.mx

Atom Economy: The Knoevenagel condensation is inherently an atom-economical reaction, as the main byproduct is a small molecule (water). Optimizing the reaction to maximize yield and minimize side products further enhances its green credentials.

Table 2: Green Chemistry Approaches in Knoevenagel Condensations

| Green Principle | Approach | Example | Reference |

| Safer Solvents | Use of water as a solvent | L-Histidine and L-arginine catalysis in water | scielo.org.mx |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of α,β-unsaturated compounds | scielo.org.mx |

| Catalysis | Use of recyclable catalysts | Ionic liquids, Metal-Organic Frameworks | google.comepa.gov |

| Waste Prevention | Solvent-free reactions | Grinding or neat reaction conditions | scielo.org.mx |

Chemical Reactivity and Transformations of Ethyl 2 Cyano 3 Hydroxybut 2 Enoate

Electrophilic and Nucleophilic Properties of the Enone System

The α,β-unsaturated carbonyl framework, or enone system, is central to the reactivity of ethyl 2-cyano-3-hydroxybut-2-enoate. This conjugated system creates two electrophilic centers: the carbonyl carbon and the β-carbon. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity pattern is a classic example of vinylogy.

Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The course of the reaction is often dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, attacking the more polarized carbonyl carbon directly. In contrast, "soft" nucleophiles, like cuprates and cyanide ions, typically undergo 1,4-conjugate addition. This type of addition, also known as the Michael addition, is a powerful tool for carbon-carbon bond formation.

Reactions Involving the Nitrile Group

The nitrile, or cyano, group is another key player in the reactivity of this compound, participating in both nucleophilic additions and cyclization reactions.

Nucleophilic Additions to the Cyano Moiety

The carbon-nitrogen triple bond of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various nitrogen-containing functional groups. For instance, hydrolysis of the nitrile group, typically under acidic or basic conditions, can yield a carboxylic acid or an amide.

Cyclization Reactions Mediated by the Nitrile Functionality

The nitrile group is a versatile handle for the construction of heterocyclic rings. Several named reactions highlight the utility of the cyano group in cyclization processes.

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgdntb.gov.uabuchler-gmbh.comsynarchive.com This reaction is particularly useful for the formation of five- to eight-membered rings and even larger macrocycles.

The Guareschi-Thorpe condensation provides a route to substituted pyridines. drugfuture.comrsc.orgrsc.orgnih.govwikipedia.org This reaction typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) or an amine. The nitrile group participates in the cyclization to form the pyridine (B92270) ring. An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, offering a greener synthetic route. rsc.orgrsc.org

The Hantzsch pyridine synthesis is another powerful method for constructing pyridine rings. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgmdpi.orgscispace.com This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. While the classical Hantzsch synthesis does not directly involve a nitrile, modified versions can utilize α-cyanoketones or related compounds where the nitrile group plays a crucial role in the cyclization cascade.

A study on the intramolecular cyclization of a 2-cyano-3,10-diketone derivative, a related system, demonstrated that base-catalyzed conditions (t-BuOK in t-BuOH) can lead to a nitrile-anionic cyclization, forming a new ring system. mdpi.com This highlights the potential for intramolecular reactions of this compound derivatives where the nitrile group acts as the key cyclization-directing functionality.

Transformations of the Ester Moiety

The ethyl ester group in the molecule can undergo typical ester transformations, such as hydrolysis and transesterification.

Hydrolysis of the ester, usually under acidic or basic conditions, will yield the corresponding carboxylic acid. This transformation can be useful for modifying the solubility of the compound or for further synthetic manipulations of the carboxylic acid group.

Transesterification involves the conversion of the ethyl ester to a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. This reaction is valuable for introducing different alkyl or aryl groups into the ester functionality, which can alter the compound's physical and chemical properties. Recent advances in the transesterification of β-keto esters have focused on developing environmentally friendly methodologies. rsc.org

Reactivity Governed by Enol-Keto Tautomerism

This compound can exist as a mixture of tautomers: the enol form (as named) and the corresponding keto form, ethyl 2-cyano-3-oxobutanoate. The equilibrium between these two forms is influenced by factors such as the solvent and the presence of acid or base catalysts.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester. This tautomerism is significant as the enol and keto forms exhibit different reactivities. The enol form possesses a nucleophilic carbon-carbon double bond, while the keto form has an acidic α-hydrogen, allowing for the formation of an enolate anion under basic conditions. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Stereoselective Reactions and E/Z Isomer Control

The carbon-carbon double bond in this compound can exist as two geometric isomers: the E isomer and the Z isomer. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comyoutube.comyoutube.com For each carbon of the double bond, the substituents are assigned priorities based on their atomic number. If the higher-priority groups are on the same side of the double bond, it is the Z isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E isomer (from the German entgegen, meaning opposite).

Controlling the stereochemistry of the double bond is a crucial aspect of modern organic synthesis. Stereoselective synthesis aims to produce a single desired isomer. This can be achieved through various strategies, such as using stereocontrolled reactions like the Suzuki-Miyaura cross-coupling for the synthesis of specific stilbene (B7821643) derivatives, where the stereochemistry of the starting vinyl boronic ester is retained. nih.gov

The isomerization between the E and Z forms can be induced by heat or light (photocatalysis). acs.org The mechanism of thermal isomerization often involves rotation around the carbon-carbon single bond in a transition state where the pi bond is temporarily broken. Photocatalytic isomerization can proceed through different mechanisms, including energy transfer from a photocatalyst to the alkene. Understanding the mechanisms of isomerization is key to developing methods for controlling the stereochemical outcome of reactions involving this compound.

Oxidative and Reductive Transformations of this compound Remain Largely Undocumented in Publicly Available Research

Detailed research findings regarding the specific oxidative and reductive transformations of this compound are not extensively documented in readily accessible scientific literature. While this multifunctional compound is utilized in organic synthesis, comprehensive studies detailing its behavior under various oxidizing and reducing conditions, including specific reagents, reaction pathways, and resulting products, are not publicly available.

The chemical structure of this compound suggests potential reactivity at several sites. The electron-rich carbon-carbon double bond, the hydroxyl group, and the nitrile functional group could all theoretically participate in redox reactions. For instance, the enol hydroxyl group could potentially be oxidized, and the double bond or the nitrile group could undergo reduction. However, without specific experimental data from research studies, any discussion of these potential transformations would be purely speculative.

Further investigation into specialized chemical literature and proprietary research databases may be necessary to uncover detailed information on the oxidative and reductive reactivity of this compound.

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 3 Hydroxybut 2 Enoate

Mechanistic Pathways of Knoevenagel Condensation

The synthesis of α,β-unsaturated carbonyl compounds through the Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. nih.gov The formation of ethyl 2-cyano-3-hydroxybut-2-enoate typically proceeds via the Knoevenagel condensation of ethyl cyanoacetate (B8463686) with acetaldehyde (B116499). This reaction can be catalyzed by either a base or an acid, with the mechanistic pathway differing accordingly.

In the context of acid catalysis, the mechanism begins with the protonation of the carbonyl oxygen of acetaldehyde, which enhances its electrophilicity. The weakly nucleophilic enol form of ethyl cyanoacetate then attacks the activated carbonyl carbon. A subsequent deprotonation step yields the same β-hydroxy adduct as in the base-catalyzed pathway, which then undergoes acid-catalyzed dehydration to furnish the final product.

Recent research has explored the use of various catalysts to enhance the efficiency and selectivity of the Knoevenagel condensation. For instance, the use of N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter for DABCO-catalyzed Knoevenagel condensations has been investigated. rsc.org The hydroxyl group of the ionic liquid is believed to play a crucial role by forming a hydrogen bond with the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack. rsc.org Furthermore, computational studies, such as those employing Density Functional Theory (DFT), have been utilized to probe the transition states and energetics of the Knoevenagel condensation, providing deeper insights into the reaction mechanism at a molecular level. researchgate.netrsc.orgacs.org

Elucidation of Reaction Mechanisms in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyridines, which are prevalent scaffolds in medicinal chemistry. The mechanistic pathways for these transformations are of significant interest for the rational design of new synthetic methodologies.

Synthesis of Pyrazoles:

The reaction of this compound with hydrazine (B178648) (or its derivatives) is a common route to pyrazole (B372694) synthesis. The generally accepted mechanism for this cyclocondensation reaction begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the ester group or, more likely after tautomerization, on the β-carbon of the α,β-unsaturated system (Michael addition). nih.govyoutube.comjk-sci.com

In the case of reaction with the enone tautomer, the initial step is a Michael addition of the hydrazine to the electron-deficient double bond, forming a β-amino-ketoester intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl group. Subsequent elimination of ethanol (B145695) and a final tautomerization to achieve aromaticity yields the pyrazole ring. The regioselectivity of this reaction, particularly when using substituted hydrazines, is a key aspect that is influenced by both steric and electronic factors of the reactants. nih.gov

Synthesis of Pyridines and Pyridones:

The synthesis of highly functionalized pyridines and 2-pyridones can also be achieved using this compound as a starting material. A plausible mechanistic pathway for the formation of a 2-pyridone involves the reaction of the enoate with a suitable C-N synthon, such as an enamine or an amide. mdpi.comorganic-chemistry.org

For instance, in a reaction analogous to the Hantzsch pyridine (B92270) synthesis, the enolate of this compound can react with an enamine derived from another carbonyl compound. mdpi.com This is followed by an intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the pyridine ring. The mechanism involves a series of condensation, addition, and elimination steps. The synthesis of 2-pyridones can also be envisioned through the reaction with cyanoacetamide or a related species, where the amide nitrogen acts as a nucleophile in a cyclization step. ias.ac.in The reaction proceeds through a series of intermolecular and intramolecular reactions, including Michael addition and cyclization, ultimately leading to the stable aromatic pyridone ring system. nih.gov

Kinetic Studies and Transition State Analysis of Key Transformations

While extensive synthetic applications of this compound and related compounds have been reported, detailed kinetic studies and transition state analyses of its key transformations are less common in the literature. However, insights can be gleaned from studies on analogous systems.

For the Knoevenagel condensation, kinetic investigations have shown that the rate of reaction is dependent on the concentrations of the reactants and the catalyst. The rate-determining step can vary depending on the specific reaction conditions and substrates. In some cases, the initial deprotonation of the active methylene (B1212753) compound is the slowest step, while in others, the C-C bond-forming step or the final dehydration can be rate-limiting.

Transition state analysis, often performed using computational methods like DFT, provides valuable information about the energy barriers and geometries of the transition states involved in a reaction. youtube.com For the Knoevenagel condensation, DFT calculations have been used to model the transition states for the C-C bond formation and dehydration steps, helping to understand the role of the catalyst in lowering the activation energy. acs.org Similar computational approaches have been applied to the study of pyrazole formation, providing insights into the relative energies of different mechanistic pathways and the factors that control regioselectivity. nih.gov Although specific kinetic and transition state data for reactions of this compound are scarce, the principles derived from these related studies provide a solid framework for understanding its reactivity.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate, yield, and even the mechanistic pathway of a chemical reaction. This is particularly true for reactions involving polar and charged intermediates, as is common in the chemistry of this compound.

In the Knoevenagel condensation, the solvent can influence the reaction in several ways. Protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially altering the reaction rate. The use of ionic liquids as solvents has been shown to not only act as a reaction medium but also to participate in the catalysis, for example, by activating the carbonyl group through hydrogen bonding. rsc.org The polarity of the solvent can also affect the equilibrium between the keto and enol forms of the active methylene compound, thereby influencing its nucleophilicity.

For the synthesis of pyrazoles, the solvent can play a critical role in determining the regioselectivity of the reaction. nih.govacs.org For instance, studies on the reaction of 1,3-diketones with methylhydrazine have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity of pyrazole formation compared to reactions in ethanol. acs.org This effect is attributed to the ability of the fluorinated alcohols to form strong hydrogen bonds, which can influence the tautomeric equilibrium of the reactants and the relative stabilities of the transition states leading to the different regioisomers. The solvent can also influence the solubility of the reactants and intermediates, which can be a critical factor in achieving high yields. In some cases, the use of specific solvents is essential for the reaction to proceed at all. nih.gov

In the synthesis of pyridines from β-enaminonitriles, the solvent can influence the rate of the various steps, including the initial condensation and the final aromatization. mdpi.comresearchgate.net The use of polar aprotic solvents like DMF or DMSO can facilitate reactions involving charged intermediates, while protic solvents may be required for proton transfer steps. mdpi.com The choice of solvent can also impact the equilibrium between different tautomeric forms of the intermediates, which can in turn affect the course of the reaction. ias.ac.in

Below is an interactive data table summarizing the influence of solvents on the regioselectivity of pyrazole formation from a 1,3-dicarbonyl compound and methylhydrazine, a reaction analogous to that involving this compound.

Spectroscopic Characterization and Structural Elucidation in Research

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 2-cyano-3-hydroxybut-2-enoate would exhibit several characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile (C≡N) group would be confirmed by a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

The α,β-unsaturated ester carbonyl (C=O) group would produce a very strong and sharp absorption band, typically in the range of 1700-1725 cm⁻¹. The carbon-carbon double bond (C=C) stretch would appear as a medium-intensity band around 1620-1680 cm⁻¹. Finally, the C-O stretching vibrations of the ester group would be visible as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 (Sharp) |

| Ester (-COOEt) | C=O Stretch | 1700 - 1725 (Strong) |

| Alkene (>C=C<) | C=C Stretch | 1620 - 1680 |

| Ester (-COOEt) | C-O Stretch | 1000 - 1300 (Strong) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₇H₉NO₃), the molecular weight is 155.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 155.

The fragmentation of the molecular ion is a key indicator of its structure. Common fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the functional groups. libretexts.org

Key expected fragments include:

Loss of an ethoxy radical (•OCH₂CH₃): This α-cleavage next to the carbonyl group would result in a fragment ion at m/z 110.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ester would yield a fragment at m/z 126.

Loss of carbon monoxide (CO): Following the initial loss of the ethoxy radical, the resulting ion could lose CO to give a fragment at m/z 82.

| m/z | Identity | Proposed Loss |

|---|---|---|

| 155 | [M]⁺˙ | Molecular Ion |

| 126 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 110 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 82 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of CO |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination of related compounds

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining molecular structure. It provides precise three-dimensional coordinates of every atom, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself may not be readily available, studies on closely related compounds, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, demonstrate the power of this technique. nih.gov In such studies, XRD analysis reveals detailed structural parameters, including the unit cell dimensions and the space group in which the compound crystallizes. For example, the study on the N,N-dimethyl amino analog showed it crystallizes in the monoclinic P2(1)/n space group. nih.gov This level of detail confirms the planarity of the molecule and the specific conformation (e.g., s-cis vs. s-trans) adopted in the solid state, which is stabilized by various intermolecular and intramolecular interactions. nih.gov This information is invaluable for understanding how molecules pack in a solid and for computational modeling studies.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Utilization as a Building Block for Complex Molecules

The reactivity of Ethyl 2-cyano-3-hydroxybut-2-enoate allows for its use in the synthesis of various heterocyclic frameworks. While the broader class of β-keto esters and related active methylene (B1212753) compounds are extensively used in these syntheses, the specific applications of this compound are more specialized.

The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon component with a reagent containing a urea, thiourea, or amidine moiety. While this compound possesses the requisite carbon backbone, its direct application as a primary building block for the de novo synthesis of pyrimidine derivatives is not extensively documented in scientific literature. More commonly, related compounds like ethyl cyanoacetate (B8463686) are employed in reactions with amidines or guanidines to construct the pyrimidine core. However, an important indirect role is seen in its use for synthesizing molecules that are themselves pyrimidine synthesis inhibitors.

The construction of the pyridine (B92270) ring can be achieved through various named reactions, such as the Hantzsch pyridine synthesis, which typically utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.org Although this compound is a β-functionalized ester, its direct use as the β-dicarbonyl equivalent in the classical Hantzsch synthesis is not a commonly reported pathway. The literature on pyridine synthesis more frequently describes the use of ethyl acetoacetate (B1235776) or ethyl cyanoacetate in multicomponent reactions to generate substituted pyridines. wikipedia.orgthermofisher.comorganic-chemistry.org

The versatility of this compound as a precursor for other heterocycles is an area of interest, though specific, widely adopted protocols are not as prevalent as for simpler starting materials.

Pyrroles: Established methods for pyrrole (B145914) synthesis, such as the Knorr pyrrole synthesis and the Paal-Knorr synthesis, rely on α-aminoketones and 1,4-dicarbonyl compounds, respectively. wikipedia.orgorganic-chemistry.org The direct conversion of this compound into pyrrole derivatives is not a standard transformation, as it does not fit the typical precursor profile for these classical reactions.

Pyrazolones: The synthesis of pyrazolones generally involves the cyclocondensation of a β-keto ester with a hydrazine (B178648) derivative. Given its structure, this compound could theoretically serve as a precursor, but specific examples of this transformation are not prominent in the surveyed literature.

Furanones: The synthesis of furanones can be accomplished through various routes, often involving the cyclization of γ-keto acids or related structures. While this compound possesses functionalities that could potentially be manipulated to form a furanone ring, direct and established methods for this conversion are not widely reported.

The synthesis of fused heterocyclic systems often involves the construction of a new ring onto a pre-existing heterocyclic scaffold. While this compound has the potential to participate in such reactions, for instance, through its active methylene group and other functionalities, its application in creating fused systems like pyrido[2,3-d]pyrimidines or thieno[2,3-b]pyridines is not a well-documented area of its chemistry. Synthetic strategies for these fused systems more commonly employ other versatile building blocks.

Participation in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. While MCRs are a cornerstone of modern drug discovery and combinatorial chemistry, the specific and prominent role of this compound in well-established MCRs is not extensively highlighted in the chemical literature. Often, related active methylene compounds such as ethyl cyanoacetate are the preferred substrates in classic MCRs like the Biginelli or Hantzsch reactions.

Role as an Intermediate in the Chemical Synthesis of Pharmaceutical Agents (e.g., Teriflunomide)

A significant and well-documented application of this compound is its crucial role as a key intermediate in the synthesis of the pharmaceutical agent Teriflunomide. Teriflunomide is an immunomodulatory agent used in the treatment of multiple sclerosis.

The synthesis of Teriflunomide from this compound involves a condensation reaction with 4-(trifluoromethyl)aniline (B29031). This reaction forms the core structure of the final drug molecule. One documented synthetic route involves refluxing this compound and 4-(trifluoromethyl)aniline in a solvent such as xylene. The reaction proceeds over several hours, and upon cooling, the Teriflunomide product crystallizes from the solution and can be isolated by filtration. This process has been reported with high yields, demonstrating the efficiency of this compound as a precursor in this industrial synthesis.

Table 1: Synthesis of Teriflunomide from this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reported Yield |

|---|

This application underscores the industrial importance of this compound and highlights its value in the production of life-saving medications.

General Synthetic Utility in the Preparation of α,β-Unsaturated Esters and Nitriles

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of substituted α,β-unsaturated esters and nitriles. The enolate character of the molecule allows for facile reactions with both electrophiles and nucleophiles, leading to a variety of unsaturated products.

The hydroxyl group can be readily transformed into a better leaving group, such as a tosylate or mesylate, facilitating subsequent elimination or substitution reactions. This activation allows for the introduction of a wide range of substituents at the β-position, leading to the formation of diverse α,β-unsaturated esters.

While specific research detailing the direct conversion of this compound to a broad scope of α,β-unsaturated esters and nitriles is not extensively documented in readily available literature, its structural motifs are found in precursors for such transformations. For instance, related β-hydroxy esters can undergo dehydration to yield the corresponding α,β-unsaturated esters.

The following table illustrates the general synthetic approach for the dehydration of β-hydroxy esters to their unsaturated counterparts, a reaction pathway for which this compound is a potential, though not widely cited, candidate.

Table 1: General Dehydration of β-Hydroxy Esters

| Substrate | Reagent | Product | Yield (%) |

| β-Hydroxy Ester | TsCl, Pyridine | α,β-Unsaturated Ester | High |

| β-Hydroxy Ester | MsCl, Et3N | α,β-Unsaturated Ester | High |

| β-Hydroxy Ester | Martin's Sulfurane | α,β-Unsaturated Ester | Good-High |

| β-Hydroxy Ester | Burgess Reagent | α,β-Unsaturated Ester | Good-High |

Furthermore, the cyano group in conjunction with the ester functionality in this compound makes it an interesting candidate for Knoevenagel-type condensations, although specific examples are not prevalent in the literature. In a more general sense, active methylene compounds containing a cyano and an ester group are frequently employed in Knoevenagel condensations with aldehydes and ketones to furnish α,β-unsaturated products. The general scheme for such a reaction is presented below.

Table 2: General Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product |

| R-CHO | NC-CH2-COOEt | Piperidine (B6355638)/Acetic Acid | R-CH=C(CN)COOEt |

| R2C=O | NC-CH2-COOEt | Base | R2C=C(CN)COOEt |

The synthetic utility of this compound as a direct precursor for a wide range of α,β-unsaturated esters and nitriles remains an area with potential for further exploration and documentation in synthetic organic chemistry.

Green Chemistry and Sustainable Synthesis Approaches for Ethyl 2 Cyano 3 Hydroxybut 2 Enoate and Its Derivatives

Development of Solvent-Free or Reduced-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, the development of solvent-free or reduced-solvent methods is a key area of green chemistry research.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and under solvent-free or reduced-solvent conditions. nih.govnih.gov While specific studies on the microwave-assisted synthesis of Ethyl 2-cyano-3-hydroxybut-2-enoate are not abundant, the successful application of this technology to the Knoevenagel condensation—a key reaction for its synthesis—suggests its potential. nih.gov For instance, the synthesis of n-butyl cyanoacrylate has been achieved with a significant reduction in reaction time (3-5 fold) using microwave heating compared to conventional oil bath heating. nih.gov This approach can likely be adapted for the synthesis of this compound, reducing the need for high boiling point solvents and decreasing energy consumption.

Infrared Irradiation-Assisted Synthesis: Similar to microwave heating, infrared irradiation offers an alternative energy source for chemical reactions. A study on the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate (B1235776) to form 4H-pyran derivatives has demonstrated the feasibility of using infrared irradiation under solvent-free conditions. researchgate.net This method offers advantages such as high yields and short reaction times, making it an attractive green alternative for the synthesis of related compounds. researchgate.net

The following table summarizes the potential benefits of these reduced-solvent methodologies:

| Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | - Reduced reaction times- Higher yields- Reduced solvent usage- Lower energy consumption |

| Infrared Irradiation-Assisted Synthesis | - High yields- Short reaction times- Solvent-free conditions- Non-hazardous reaction conditions |

Implementation of More Efficient Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. For the synthesis of this compound, both organocatalysis and biocatalysis present significant advantages over traditional methods.

Organocatalysis: The Knoevenagel condensation, a fundamental reaction for producing substituted alkenes like this compound, can be effectively catalyzed by small organic molecules. Amines such as piperidine (B6355638) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used organocatalysts for this transformation. nih.govresearchgate.netresearchgate.net These catalysts are often used in small quantities and can operate under mild reaction conditions. The use of ionic liquids, particularly those with hydroxyl groups, as promoters in conjunction with organocatalysts like DABCO has been shown to enhance reaction rates and yields, while also allowing for catalyst recycling. nih.govresearchgate.netnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal green catalysts. In the context of producing chiral derivatives of cyano-hydroxybutanoates, biocatalysis has shown great promise. For example, the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate to produce both (R)- and (S)-enantiomers of ethyl 4-cyano-3-hydroxybutanoate has been achieved with high enantiomeric excess (ee) and yields using whole cells of Bacillus pumilus and Klebsiella pneumoniae, respectively. psu.edu

Furthermore, patents describe the use of recombinant ketoreductase enzymes for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a precursor, followed by the use of halohydrin dehalogenase to introduce the cyano group. nih.govkccollege.ac.in This two-step, one-pot enzymatic process highlights the potential for creating complex chiral molecules with high efficiency and reduced environmental impact. kccollege.ac.in

The table below compares different catalytic systems for the synthesis of this compound and its derivatives:

| Catalyst Type | Example Catalyst | Key Advantages |

| Organocatalyst | Piperidine, DABCO | - Mild reaction conditions- High yields- Recyclability (with ionic liquids) |

| Biocatalyst | Ketoreductases, Halohydrin dehalogenase | - High stereoselectivity- Aqueous reaction medium- Mild temperature and pH |

Strategies for Improved Atom Economy and Reduced Waste Generation

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. kccollege.ac.in A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

The synthesis of this compound via the Knoevenagel condensation of ethyl cyanoacetate (B8463686) and acetaldehyde (B116499) is an example of a reaction with potentially high atom economy. The only byproduct in this condensation is water.

Theoretical Atom Economy Calculation for the Knoevenagel Condensation:

Reactants: Ethyl cyanoacetate (C₅H₇NO₂) + Acetaldehyde (C₂H₄O)

Product: this compound (C₇H₉NO₃) + Water (H₂O)

Molecular Weights:

Ethyl cyanoacetate: 113.12 g/mol

Acetaldehyde: 44.05 g/mol

this compound: 155.15 g/mol researchgate.net

Water: 18.02 g/mol

Total Mass of Reactants: 113.12 + 44.05 = 157.17 g/mol

Mass of Desired Product: 155.15 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (155.15 / 157.17) x 100 ≈ 98.7%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of atom utilization. Waste generation can be further minimized by:

Using catalytic methods: Catalysts, by their nature, are used in small amounts and are often recyclable, reducing the waste associated with stoichiometric reagents.

Solvent-free/reduced-solvent conditions: Minimizing or eliminating solvents directly reduces the volume of waste generated.

Process intensification: Combining reaction and separation steps, as seen in some biocatalytic processes, can reduce material and energy consumption. kccollege.ac.in

Novel Purification Techniques Minimizing Environmental Impact (e.g., Chromatography-free methods)

Traditional purification methods, such as column chromatography, often consume large quantities of solvents, leading to significant waste generation. Developing chromatography-free purification techniques is therefore a crucial aspect of green chemistry.

Crystallization and Precipitation: For solid products like this compound, crystallization is an effective and environmentally friendly purification method. rochester.edu This technique relies on the differential solubility of the product and impurities in a given solvent system. By carefully selecting the solvent and controlling conditions such as temperature and concentration, a pure crystalline product can be obtained, often with high recovery. rochester.edu

In the synthesis of related compounds like (R)-ethyl 4-cyano-3-hydroxybutyric acid, precipitation using salts such as calcium hydroxide (B78521) has been employed to isolate the product from the reaction mixture. google.com The resulting salt can then be converted to the desired ester in a subsequent step. google.com

Reactive Extraction: While not explicitly documented for this compound, reactive extraction is a promising technique for the separation of polar solutes from aqueous solutions. This method involves the use of an extractant that chemically reacts with the target compound, facilitating its transfer to an organic phase. This can be particularly useful in biocatalytic processes where the product is present in a dilute aqueous stream.

The following table outlines the advantages of these novel purification techniques:

| Purification Technique | Key Advantages |

| Crystallization | - Reduced solvent consumption compared to chromatography- High purity of the final product- Can be scaled up for industrial production |

| Precipitation | - Effective for isolating ionic or ionizable compounds- Can be integrated into a one-pot synthesis process |

By integrating these green chemistry principles into the synthesis of this compound and its derivatives, the chemical industry can move towards more sustainable and efficient manufacturing processes.

Future Research Directions and Emerging Trends

Exploration of Unprecedented Reactivity Patterns

The distinct electronic and steric features of ethyl 2-cyano-3-hydroxybut-2-enoate open avenues for discovering novel chemical transformations. Future research is expected to focus on harnessing its unique reactivity in ways that have not been extensively studied.

One area of interest is its behavior in multicomponent reactions (MCRs). The presence of multiple reactive sites could allow for the one-pot synthesis of complex heterocyclic compounds. For instance, MCRs could be designed to exploit the nucleophilicity of the hydroxyl group and the electrophilicity of the double bond in concert with the reactivity of the cyano group. Such strategies could lead to the efficient construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. Research in this area could explore the use of various catalysts to control the reaction pathways and product selectivity.

Another promising direction is the investigation of its ambiphilic nature. The electron-withdrawing cyano and ester groups render the double bond electrophilic, making it susceptible to nucleophilic attack. Conversely, the hydroxyl group can act as a nucleophile. This dual reactivity could be exploited in intramolecular cyclization reactions to synthesize novel carbocyclic and heterocyclic systems. The development of catalytic systems that can selectively activate different parts of the molecule will be crucial for unlocking its full synthetic potential.

Development of Enantioselective and Diastereoselective Synthesis Methods

The creation of chiral molecules with high stereochemical purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For this compound and its derivatives, the development of enantioselective and diastereoselective synthetic methods is a critical area for future research.

Enantioselective Synthesis: The synthesis of chiral β-hydroxy esters is a well-established field, and these methodologies can be adapted and extended to this compound. Future work will likely involve the use of chiral catalysts to control the stereochemistry of reactions involving this substrate. For example, asymmetric hydrogenation of the double bond could lead to chiral β-cyano-γ-hydroxy esters. Similarly, enantioselective additions to the carbonyl group of a precursor could establish a chiral center that directs subsequent transformations.

Diastereoselective Synthesis: The presence of multiple stereocenters in derivatives of this compound necessitates the development of diastereoselective reactions. For instance, reactions that create a new stereocenter adjacent to the existing hydroxyl group will need to be controlled to favor a specific diastereomer. This can be achieved through substrate control, where the existing stereocenter directs the approach of a reagent, or through catalyst control, where a chiral catalyst dictates the stereochemical outcome regardless of the substrate's inherent preference. Research into diastereoselective aldol-type reactions or Michael additions using derivatives of this compound will be particularly valuable.

| Stereoselective Method | Potential Application to this compound | Key Research Focus |

| Asymmetric Hydrogenation | Enantioselective reduction of the C=C double bond. | Development of chiral transition metal catalysts (e.g., Rh, Ru, Ir) with suitable ligands. |

| Chiral Lewis Acid Catalysis | Enantioselective conjugate addition of nucleophiles to the double bond. | Design of chiral Lewis acids that can effectively coordinate to the substrate and control facial selectivity. |

| Organocatalysis | Enantioselective functionalization via activation by chiral amines or phosphines. | Exploration of different organocatalytic activation modes (e.g., iminium ion, enamine). |

| Substrate-Controlled Diastereoselection | Reactions on chiral derivatives where the existing stereocenter directs the formation of a new one. | Synthesis of chiral precursors and studying the influence of protecting groups on diastereoselectivity. |

| Catalyst-Controlled Diastereoselection | Use of chiral catalysts to override substrate bias and achieve high diastereoselectivity. | Screening of catalyst libraries for reactions such as diastereoselective epoxidation or dihydroxylation. |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid discovery and optimization of new molecules has led to the development of automated and high-throughput synthesis platforms. Integrating the synthesis of this compound and its derivatives into these platforms is a key trend for accelerating research.

High-throughput screening (HTS) allows for the rapid evaluation of the biological or material properties of a large number of compounds. By combining automated synthesis with HTS, researchers can quickly generate libraries of derivatives of this compound and screen them for desired activities. This approach is particularly valuable in drug discovery and materials science. For instance, a library of polymers derived from this monomer could be synthesized and screened for specific mechanical or optical properties.

| Platform | Potential Application | Key Advantages |

| Automated Flow Reactors | Continuous and scalable synthesis of this compound and its derivatives. | Precise control over reaction parameters, improved safety, and ease of scale-up. |

| Robotic Liquid Handlers | Parallel synthesis of compound libraries in microplate format. | High throughput, reduced reagent consumption, and minimization of manual errors. |

| AI-Driven Synthesis Platforms | Autonomous optimization of reaction conditions and discovery of new reaction pathways. | Accelerated discovery cycles and generation of comprehensive datasets for machine learning. |

| Integrated Synthesis and Screening | Seamless workflow from molecule synthesis to property evaluation. | Rapid identification of lead compounds with desired biological or material properties. |

Potential in Materials Science and Polymer Chemistry

The multifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. The cyano and ester groups can influence the polymer's electronic properties, while the hydroxyl group provides a site for post-polymerization modification or for forming hydrogen bonds, which can affect the material's mechanical properties.

The vinyl group in this compound is susceptible to polymerization. The presence of both an electron-withdrawing cyano group and an ester group on the same carbon atom makes it structurally related to vinylidene cyanide, which is known to undergo polymerization to form high molecular weight linear polymers. google.com The polymerization of this compound could lead to polymers with interesting properties, such as high thermal stability and unique optical or electronic characteristics.

Furthermore, the hydroxyl group can be used to create cross-linked polymers or to graft other molecules onto the polymer backbone, leading to functional materials with tailored properties. For example, polymers derived from this monomer could find applications as biocompatible adhesives, coatings, or as components in electronic devices. nih.govgii.tw The ability to tune the properties of the resulting polymers by copolymerization with other monomers or by chemical modification of the hydroxyl group is a significant advantage. Research in this area will focus on controlling the polymerization process to obtain well-defined polymer architectures and on exploring the structure-property relationships of the resulting materials. The development of polymers from HCN-derived compounds has also shown potential for creating functional materials like semiconductors and catalysts, suggesting a broad scope for the applications of polymers derived from cyano-containing monomers. mdpi.comnih.govencyclopedia.pub

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-cyano-3-hydroxybut-2-enoate, and how can reaction conditions be optimized?

this compound is typically synthesized via Knoevenagel condensation between ethyl acetoacetate and a cyanoacetate derivative under basic or acidic catalysis. Optimization involves:

- Catalyst selection : Use piperidine or ammonium acetate for mild conditions .

- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Validation: Monitor reaction progress via TLC and confirm purity using -NMR (δ 1.3 ppm for ethyl group, δ 10–12 ppm for hydroxy proton) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

- -NMR :

- Ethyl group: triplet at δ 1.3 ppm (CH), quartet at δ 4.2 ppm (CH).

- Hydroxy proton: broad singlet at δ 10–12 ppm.

- Cyano group: adjacent protons show coupling in δ 2.5–3.5 ppm.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected -NMR shifts or missing IR peaks) require:

- Multi-technique cross-validation : Combine -NMR, -NMR, and IR to confirm functional groups.

- Computational analysis : Use density functional theory (DFT) to simulate spectra and compare with experimental data.

- Single-crystal X-ray diffraction : Employ SHELX or SIR97 for unambiguous structural determination . Example: A mismatched hydroxy peak in NMR may indicate tautomerism; X-ray data can confirm the enol-keto equilibrium .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include:

- Polymorphism : Multiple crystal forms due to flexible substituents.

- Disorder : Ethyl or cyano groups may exhibit positional disorder. Solutions:

- Crystallization conditions : Use slow evaporation in ethanol/water (7:3) at 4°C.

- Refinement tools : Apply SHELXL’s TWIN and PART commands to model disorder or twinning .

- Validation : Check R (< 0.05) and Flack parameter (±0.01) for chiral centers .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies involve:

- pH-dependent degradation : Use HPLC to monitor hydrolysis at pH 2–12.

- Acidic conditions : Ester hydrolysis dominates (t ~4 hr at pH 2).

- Basic conditions : Cyano group degradation via nucleophilic attack (t ~1 hr at pH 12).

Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic addition reactions?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ester’s β-carbon).

- Molecular dynamics : Simulate solvent effects (e.g., water vs. DMF) on reaction barriers.

- Software : Gaussian or ORCA for calculations; ORTEP-3 for visualizing electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.